Cas no 109719-94-0 (1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12)

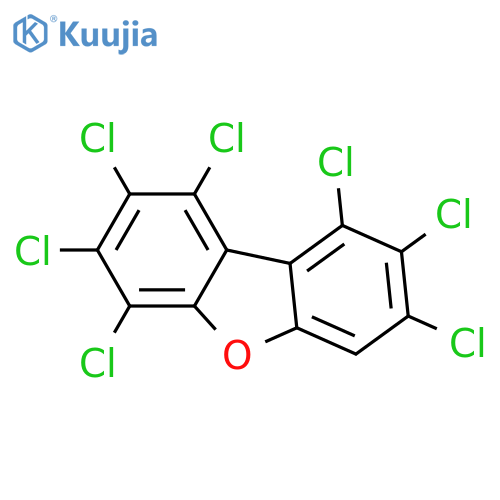

109719-94-0 structure

商品名:1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12

CAS番号:109719-94-0

MF:C12HCl7O

メガワット:409.306736707687

CID:5145732

1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 化学的及び物理的性質

名前と識別子

-

- 1,2,3,4,7,8,9-HEPTACHLORODIBENZOFURAN (13C12, 99%) 50 ug/ml in Nonane

- 1,?2,?3,?4,?7,?8,?9-Heptachloro-dibenzofuran-?13C12

- 1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12

-

- インチ: 1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H

- InChIKey: VEZCTZWLJYWARH-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(Cl)=C(Cl)C(Cl)=C2C2=C(Cl)C(Cl)=C(Cl)C(Cl)=C12

1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H279987-50mg |

1,?2,?3,?4,?7,?8,?9-Heptachloro-dibenzofuran-?13C12 |

109719-94-0 | 50mg |

$ 30450.00 | 2023-09-07 | ||

| TRC | H279987-1mg |

1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 |

109719-94-0 | 1mg |

$ 190.00 | 2023-04-15 | ||

| TRC | H279987-10mg |

1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 |

109719-94-0 | 10mg |

$ 1499.00 | 2023-04-15 |

1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

109719-94-0 (1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬